molecular formula C14H23NO4S B224861 N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

Cat. No. B224861
M. Wt: 301.4 g/mol
InChI Key: RKMGNWZKEAGNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of enzymes such as carbonic anhydrase and topoisomerase. This compound may also interact with various receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in tumor growth and metastasis. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. This compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and protecting against neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide research. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of more soluble forms of this compound may enhance its bioavailability and efficacy in lab experiments.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.

Scientific Research Applications

N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also demonstrated the anti-inflammatory properties of this compound. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C14H23NO4S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C14H23NO4S/c1-5-7-19-13-9-12(3)14(10-11(13)2)20(16,17)15-6-8-18-4/h9-10,15H,5-8H2,1-4H3

InChI Key

RKMGNWZKEAGNBY-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCOC)C

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCOC)C

Origin of Product

United States

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